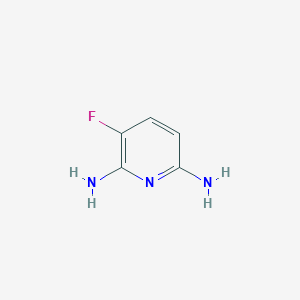

3-Fluoropyridine-2,6-diamine

Description

BenchChem offers high-quality 3-Fluoropyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBULQJBQFLESAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698196 | |

| Record name | 3-Fluoropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960138-28-7 | |

| Record name | 3-Fluoropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoropyridine-2,6-diamine for Advanced Drug Discovery

Abstract: This document provides a comprehensive technical overview of 3-Fluoropyridine-2,6-diamine, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, provide an expert analysis of its spectroscopic signature, propose a robust synthetic pathway, and explore its reactivity and strategic applications, particularly in the design of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and electronic attributes of this compound.

Chemical Identity and Physicochemical Properties

3-Fluoropyridine-2,6-diamine is a substituted pyridine derivative whose unique arrangement of two amino groups and a fluorine atom confers valuable properties for molecular design. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen modulates the basicity (pKa) of the amino groups, while the fluorine itself can serve as a metabolic blocker or a key interaction point with biological targets.

Core Data Summary

All quantitative data for 3-Fluoropyridine-2,6-diamine has been consolidated into the table below for efficient reference.

| Property | Value | Source |

| CAS Number | 960138-28-7 | [1][2] |

| Molecular Formula | C₅H₆FN₃ | [1][3][4] |

| Molecular Weight | 127.12 g/mol | [1][3][4] |

| Predicted Boiling Point | 270.2 ± 35.0 °C at 760 mmHg | [3][4] |

| MDL Number | MFCD08062926 | [3][4] |

| Storage Conditions | Store at room temperature, away from light, under an inert atmosphere. | [3][4] |

Note: Experimental data for melting point and solubility are not widely reported in the reviewed literature. The boiling point is a predicted value.

Spectroscopic Profile: An Expert's Projection

Proton NMR (¹H NMR)

In a typical deuterated solvent like DMSO-d₆:

-

Aromatic Protons: Two signals are expected in the aromatic region (approx. 6.0-8.0 ppm). The proton at C4 will likely appear as a doublet of doublets due to coupling with the C5 proton and a longer-range coupling to the fluorine at C3. The proton at C5 will appear as a doublet, coupled to the C4 proton.

-

Amine Protons: The two amino groups (-NH₂) will likely give rise to one or two broad singlets, typically in the range of 4.0-6.0 ppm, which are exchangeable with D₂O. The exact chemical shift will be highly dependent on solvent and concentration.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum will be highly informative due to the influence of the fluorine substituent:

-

C3 (Carbon-Fluorine Bond): This carbon will exhibit the most prominent feature: a large doublet with a ¹JCF coupling constant typically in the range of 230-260 Hz. This is an unmistakable diagnostic signal for a fluorine atom directly attached to an sp² carbon.

-

Adjacent Carbons (C2 and C4): These carbons will also appear as doublets due to smaller two-bond (²JCF) coupling, usually between 15-25 Hz.

-

Other Carbons (C5, C6): These carbons will show even smaller three-bond (³JCF) and four-bond (⁴JCF) couplings, which may or may not be resolved depending on the instrument's resolution.

Proposed Synthesis and Experimental Workflow

A definitive, published protocol for the direct synthesis of 3-Fluoropyridine-2,6-diamine is not commonly cited. However, based on established principles of heterocyclic chemistry, a reliable synthetic route can be designed starting from commercially available 2,6-diaminopyridine. The most logical approach involves electrophilic nitration followed by a Sandmeyer or Balz-Schiemann-type reaction.

Proposed Synthetic Pathway

The workflow below outlines a plausible multi-step synthesis.

Caption: Proposed multi-step synthesis of 3-Fluoropyridine-2,6-diamine.

Step-by-Step Experimental Protocol (Exemplary)

Trustworthiness: This protocol is designed as a self-validating system. Each step yields an intermediate whose identity can be confirmed by standard analytical techniques (NMR, MS, LC-MS) before proceeding, ensuring the integrity of the final product.

-

Step 1: Nitration of 2,6-Diaminopyridine

-

Causality: The amino groups are strongly activating and ortho-, para-directing. Nitration is expected to occur at the C3 or C5 position. Careful control of temperature is crucial to prevent over-nitration and decomposition.

-

Procedure:

-

Cool a flask containing concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 2,6-diaminopyridine (1.0 eq) in portions, ensuring the temperature does not exceed 5 °C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise.

-

Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until pH 7-8.

-

The precipitated solid, 2,6-diamino-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

-

-

-

Step 2: Reduction of the Nitro Group

-

Causality: The nitro group must be converted to an amine to serve as a handle for the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method, though reduction with metals like SnCl₂ in HCl is also effective.

-

Procedure (using H₂/Pd-C):

-

Dissolve the 2,6-diamino-3-nitropyridine intermediate in a suitable solvent like ethanol or ethyl acetate.

-

Add 5-10 mol% of Palladium on carbon (Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC/LC-MS).

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield pyridine-2,3,6-triamine. This intermediate can be sensitive and is often used immediately in the next step.

-

-

-

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Causality: This classic transformation converts an aromatic amine into a diazonium salt, which can then be decomposed in the presence of a fluoride source to install the fluorine atom.[5][6] Using tetrafluoroboric acid (HBF₄) is a common and reliable method.

-

Procedure:

-

Suspend the crude pyridine-2,3,6-triamine in a 48% solution of HBF₄ (3-4 eq) at -5 to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. This forms the diazonium tetrafluoroborate salt.

-

Stir for 30-60 minutes at low temperature.

-

The resulting diazonium salt is often isolated by filtration, washed with cold ether, and dried.

-

Gently heat the dry salt (thermal decomposition) until nitrogen evolution ceases. The resulting residue is then worked up by adding a base, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield the final product, 3-Fluoropyridine-2,6-diamine.

-

-

Reactivity and Applications in Medicinal Chemistry

The true value of 3-Fluoropyridine-2,6-diamine lies in its potential for chemical derivatization, making it a privileged scaffold in drug discovery.

Key Reaction Pathways

The molecule offers three primary handles for modification: the two nucleophilic amino groups and the C3-fluorine, which can be displaced via Nucleophilic Aromatic Substitution (SNAr).

Sources

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluoropyridine-2,6-diamine

Aimed at Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoropyridine-2,6-diamine. The content is structured to deliver not just data, but also actionable insights and detailed methodologies, reflecting the practical needs of researchers in the field of drug discovery and development.

Strategic Overview: The Significance of 3-Fluoropyridine-2,6-diamine in Medicinal Chemistry

3-Fluoropyridine-2,6-diamine is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from the unique interplay of its structural features: a pyridine core, a fluorine substituent, and two amino groups. The pyridine ring is a common scaffold in numerous approved drugs, offering a balance of metabolic stability and aqueous solubility. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by modulating its lipophilicity, pKa, and metabolic stability, often leading to improved drug-like properties.[1][2] The two amino groups provide versatile handles for synthetic elaboration, allowing for the construction of diverse chemical libraries and the fine-tuning of interactions with biological targets.[2] A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in harnessing its full potential for the design of novel therapeutics.

Fundamental Physicochemical Characteristics

A comprehensive physicochemical profile is the bedrock upon which successful drug development is built. This section details the known properties of 3-Fluoropyridine-2,6-diamine and provides robust protocols for their experimental determination.

Molecular Identity and Physical Properties

-

Chemical Name: 3-Fluoropyridine-2,6-diamine

-

Synonyms: 2,6-Diamino-3-fluoropyridine

-

CAS Number: 960138-28-7[2]

-

Molecular Formula: C₅H₆FN₃[2]

-

Molecular Weight: 127.12 g/mol [2]

Table 1: Physical Properties of 3-Fluoropyridine-2,6-diamine

| Property | Value | Source |

| Physical State | Off-white to light brown crystalline powder | General observation for similar compounds |

| Melting Point | 135-139 °C | Commercially available data |

| Boiling Point | 270.2 ± 35.0 °C at 760 mmHg | [2] |

Experimental Insight: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range can indicate the presence of impurities.[3]

Protocol: Capillary Melting Point Determination [3][4][5][6]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before proceeding.

-

Slow Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.

-

Purity Assessment: A narrow melting range (≤ 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like 3-Fluoropyridine-2,6-diamine, solubility is highly pH-dependent.

Table 2: Predicted and Expected Aqueous Solubility

| pH | Expected Solubility | Rationale |

| 1.2 (Stomach) | High | Protonation of basic amino and pyridine nitrogens to form soluble salts. |

| 6.8 (Intestine) | Moderate | Partial protonation. |

| 7.4 (Blood) | Lower | Predominantly neutral form, solubility governed by intrinsic properties. |

Experimental Insight: HPLC-Based Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for determining the solubility of compounds in various aqueous buffers.[7][8][9][10][11]

Protocol: HPLC-Based Thermodynamic Solubility Assay [8][9][10]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add an excess of the solid compound to vials containing aqueous buffers of different pH values (e.g., 1.2, 6.8, 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant by HPLC with UV detection, against a standard curve prepared from the stock solution.

Caption: Workflow for HPLC-Based Solubility Determination.

Ionization Constant (pKa)

The pKa values of a molecule dictate its charge state at a given pH, which in turn influences its solubility, permeability, and interactions with biological targets. As a basic compound, 3-Fluoropyridine-2,6-diamine is expected to have multiple pKa values corresponding to the protonation of its nitrogen atoms.

Experimental Insight: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and precision.[12][13][14][15][16]

Protocol: Potentiometric pKa Determination [12][13][14]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent such as methanol may be used for poorly soluble compounds, but the pKa will then need to be extrapolated to 0% co-solvent.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a non-polar environment and is a key predictor of its ability to cross biological membranes. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic forms.

Experimental Insight: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[17][18][19][20][21]

Protocol: Shake-Flask LogD Determination at pH 7.4 [17][20][21]

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒctanol / [Compound]ₐqueous).

Caption: Workflow for Shake-Flask LogD Determination.

Conclusion and Future Directions

3-Fluoropyridine-2,6-diamine is a compound of significant interest with favorable predicted physicochemical properties for drug development. This guide has provided a framework for the experimental determination of its key characteristics. The generation of robust, high-quality data for melting point, solubility, pKa, and lipophilicity is essential for guiding synthetic efforts, interpreting structure-activity relationships, and ultimately, for the successful progression of drug candidates into clinical development. It is strongly recommended that these experimental protocols be followed to build a comprehensive and reliable physicochemical profile for this important molecule and its derivatives.

References

- Creative Bioarray.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Encyclopedia.pub. (2022).

- Cambridge MedChem Consulting. LogP/D.

- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- protocols.io. (2024). LogP / LogD shake-flask method.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace.

- ResearchGate. (2024). LogP / LogD shake-flask method v1.

- ACS Publications.

- Organic Laboratory Techniques 4.

- Westlab Canada. (2023). Measuring the Melting Point.

- SSERC.

- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

- Studylib.

- thinkSRS.com.

- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- ChemicalBook. 3-Fluoropyridine synthesis.

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- ChemicalBook. 3-Fluoropyridine(372-47-4).

- KN27-Good-HPLC-Practice-Guide.pdf.

- Sigma-Aldrich. 3-Fluoropyridine 99 372-47-4.

- ChemicalBook. 3-Fluoropyridine CAS#: 372-47-4.

- ChemScene. 1260672-14-7 | 6-Chloro-3-fluoropyridin-2-amine.

- MySkinRecipes. 3-Fluoropyridine-2,6-diamine.

- ResearchGate. (2025).

-

NIH. Synthesis, crystal structure and photophysical properties of bissilver(I).

- Solubility of Things. Disperse Orange 11.

- Sigma-Aldrich. 3-Fluoropyridine-2,6-diamine | 960138-28-7.

- ChemicalBook. 2,4-DIAMINO-6-FLUOROPYRIMIDINE | 696-83-3.

- PubChem. 2,6-Diaminopyridine | C5H7N3 | CID 8861.

- PubChem. 3-Fluoropyridine | C5H4FN | CID 67794.

- PubChem. 2,6-Difluoropyridin-3-amine | C5H4F2N2 | CID 45080006.

- PubChem. 2,3-Diaminopyridine | C5H7N3 | CID 9956.

- ChemRxiv | Cambridge Open Engage. (2025). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase.

- PubChem. 2,4-Diaminopyridine | C5H7N3 | CID 68036.

- RVR LABS. 2,3-Diaminopyridine,CAS NO 452-58-4.

- Thermo Scientific Chemicals. 2,6-Diaminopyridine, 98% 100 g | Buy Online.

- Google Patents.

- ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- ChemicalBook. 2,6-Diaminopyridine | 141-86-6.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoropyridine-2,6-diamine [myskinrecipes.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. studylib.net [studylib.net]

- 6. thinksrs.com [thinksrs.com]

- 7. researchgate.net [researchgate.net]

- 8. biorelevant.com [biorelevant.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. sciforum.net [sciforum.net]

- 11. cdn.chromspec.com [cdn.chromspec.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3-Fluoropyridine-2,6-diamine in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-Fluoropyridine-2,6-diamine

3-Fluoropyridine-2,6-diamine is a critical heterocyclic building block in medicinal chemistry. Its structure is deceptively simple, yet it imparts a unique combination of properties to active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom on the pyridine ring can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. The two amino groups at the 2- and 6-positions provide key hydrogen bonding donors, crucial for molecular recognition at biological targets. Consequently, this scaffold is integral to the development of advanced therapeutic agents, particularly as a key intermediate in the synthesis of kinase inhibitors for oncology.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core synthetic pathways to 3-Fluoropyridine-2,6-diamine. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and validating the trustworthiness of each protocol.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-Fluoropyridine-2,6-diamine can be approached from two primary strategic directions, each with distinct advantages and challenges.

-

Pathway A: Convergent Double Amination. This robust pathway commences with a pre-fluorinated pyridine core, 2,6-dichloro-3-fluoropyridine, followed by a double nucleophilic aromatic substitution (SNAr) to install the two amino groups. This is often the preferred industrial route due to its high convergence and predictability.

-

Pathway B: Late-Stage Electrophilic Fluorination. This strategy begins with the commercially available 2,6-diaminopyridine and introduces the fluorine atom in a later step via direct C-H fluorination. While more atom-economical in principle, this pathway faces challenges in selectivity and requires careful control of reaction conditions.

The following sections will provide a deep dive into the mechanistic underpinnings and practical execution of these two core pathways.

Pathway A: Double Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Precursor

This pathway is a classic example of leveraging the inherent reactivity of halopyridines. The electron-withdrawing nature of the ring nitrogen atom renders the carbon atoms at the 2- and 6-positions (α and γ to the nitrogen) highly electrophilic and thus susceptible to nucleophilic attack. This effect is the cornerstone of nucleophilic aromatic substitution (SNAr) on pyridine systems.[2][3]

Causality and Mechanistic Insight

The success of this pathway hinges on a hierarchy of reactivity. Chlorine atoms at the C2 and C6 positions are excellent leaving groups in SNAr reactions. Fluorine atoms at these positions are even more reactive.[2] However, a fluorine atom at the C3 position is significantly less reactive towards nucleophilic substitution. This differential reactivity allows for the selective displacement of the chlorine atoms while the desired C3-fluorine remains intact. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step.[3]

The choice of an ammonia source and reaction conditions is critical. High-pressure ammonia in a suitable solvent is often used to drive the reaction to completion. The use of a copper catalyst can also facilitate the amination of aryl halides under milder conditions.[4]

Workflow Diagram: Pathway A

Caption: Logical workflow for the Double SNAr Pathway.

Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 2,6-Dichloro-3-fluoropyridine from 3-Amino-2,6-dichloropyridine

This precursor synthesis utilizes the Balz-Schiemann reaction, a reliable method for introducing fluorine into an aromatic ring via a diazonium salt.[5]

-

Diazotization: To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄, 48% in water), add 3-amino-2,6-dichloropyridine (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Stir the resulting suspension at 0-5 °C for 15 minutes.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional 1 hour at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Fluorodediazoniation: Isolate the precipitated diazonium salt by filtration and wash with cold ether.

-

Carefully heat the dried salt under vacuum or in a high-boiling inert solvent (e.g., xylene) to induce thermal decomposition, which releases N₂ gas and forms the C-F bond.

-

Purification: The crude product is purified by distillation or column chromatography on silica gel to yield 2,6-dichloro-3-fluoropyridine.[5]

Step 2: Double Amination of 2,6-Dichloro-3-fluoropyridine

-

Reaction Setup: In a high-pressure autoclave, charge 2,6-dichloro-3-fluoropyridine (1.0 eq) and a suitable solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).

-

Seal the vessel and purge with nitrogen. Cool the vessel and introduce aqueous ammonia (28-30%, 10-20 eq) or condensed ammonia gas.

-

Reaction Execution: Heat the sealed reactor to 120-160 °C. The internal pressure will increase significantly. Maintain heating with vigorous stirring for 12-24 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude 3-Fluoropyridine-2,6-diamine is purified by recrystallization or column chromatography to yield the final product.

Data Summary: Pathway A

| Parameter | Assessment |

| Overall Yield | Moderate to Good (typically 40-60% over two steps) |

| Scalability | Highly scalable; suitable for industrial production. |

| Key Advantages | Convergent, predictable, utilizes well-established reactions. Good regiochemical control. |

| Challenges | Requires handling of potentially hazardous reagents (HBF₄, diazonium salts) and high-pressure equipment. |

Pathway B: Direct Electrophilic Fluorination of 2,6-Diaminopyridine

This pathway is an attractive alternative that introduces the fluorine atom directly onto the readily available 2,6-diaminopyridine scaffold. The two amino groups are powerful activating, ortho-para directing groups, making the C3 and C5 positions electronically rich and susceptible to electrophilic attack.

Causality and Mechanistic Insight

The key to this pathway is the use of an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).[6] These reagents contain a "positive" fluorine atom that can be attacked by an electron-rich aromatic ring. The mechanism involves the direct attack of the π-system of the diaminopyridine ring on the electrophilic fluorine of the reagent.[7]

The primary challenge is controlling the reaction's selectivity and preventing over-fluorination or side reactions. The strong activating nature of the amino groups can lead to multiple fluorination products or oxidation. The choice of solvent and reaction temperature is critical to modulate the reactivity and achieve the desired mono-fluorinated product. Acidic conditions are often employed to protonate the pyridine nitrogen, further activating the ring towards electrophilic substitution, though this can be complex with the basic amino groups present.

Workflow Diagram: Pathway B

Sources

- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 52208-50-1 | 2,6-Dichloro-3-fluoropyridine [fluoromart.com]

- 6. mdpi.com [mdpi.com]

- 7. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Fluoropyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-2,6-diamine is a key building block in medicinal chemistry, finding application in the development of novel therapeutics. The strategic introduction of a fluorine atom and two amino groups onto the pyridine scaffold imparts unique electronic and binding properties, making it a sought-after intermediate in drug discovery. This technical guide provides a comprehensive overview of the primary and alternative starting materials for the synthesis of 3-fluoropyridine-2,6-diamine. It delves into the mechanistic rationale behind the most prevalent synthetic strategies, offering detailed experimental protocols and highlighting key considerations for process optimization and safety. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Strategic Importance of 3-Fluoropyridine-2,6-diamine

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 2,6-diaminopyridine motif provides multiple points for further functionalization and can act as a robust hydrogen bond donor and acceptor. The combination of these features in 3-fluoropyridine-2,6-diamine makes it a highly valuable and versatile intermediate for the construction of complex molecular architectures with potential therapeutic applications.

The synthesis of this trifunctional pyridine derivative requires a carefully planned strategy to ensure regiochemical control and high yields. This guide will primarily focus on the most established and practical approach, which involves the initial construction of a suitably halogenated 3-fluoropyridine precursor, followed by the introduction of the amino groups.

The Principal Synthetic Pathway: A Two-Stage Approach

The most widely adopted and logical synthetic route to 3-fluoropyridine-2,6-diamine commences with a pre-fluorinated and di-halogenated pyridine core. This strategy allows for precise control over the positioning of the substituents and leverages well-established synthetic transformations. The key starting material for this pathway is 2,6-dichloro-3-fluoropyridine .

The overall synthetic strategy can be visualized as a two-stage process:

Caption: Overview of the two-stage synthesis of 3-Fluoropyridine-2,6-diamine.

Stage 1: Synthesis of the Key Intermediate, 2,6-Dichloro-3-fluoropyridine

The cornerstone of this synthetic approach is the preparation of 2,6-dichloro-3-fluoropyridine. The most reliable and frequently cited method for its synthesis is the Balz-Schiemann reaction, starting from 3-amino-2,6-dichloropyridine.

3-Amino-2,6-dichloropyridine is a commercially available starting material. Its synthesis is typically achieved through the nitration of 2,6-dichloropyridine followed by reduction of the resulting nitro-intermediate.

The Balz-Schiemann reaction is a classic and dependable method for the introduction of a fluorine atom onto an aromatic ring.[2] The reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanism: The reaction is initiated by the formation of a diazonium salt from the reaction of the primary amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate. Gentle heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, with the fluoride anion from the tetrafluoroborate acting as the nucleophile to displace the diazonium group and form the aryl fluoride.[3]

Caption: The Balz-Schiemann reaction for the synthesis of 2,6-dichloro-3-fluoropyridine.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluoropyridine via Balz-Schiemann Reaction

-

Materials:

-

3-Amino-2,6-dichloropyridine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, typically 48-50% in water)

-

Ice

-

Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-amino-2,6-dichloropyridine in concentrated hydrochloric acid, cooled in an ice-water bath to maintain a temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

To the resulting diazonium salt solution, slowly add cold fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitated salt by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

-

Carefully dry the diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Gently heat the dry diazonium salt in a suitable apparatus. The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield the crude 2,6-dichloro-3-fluoropyridine.

-

The crude product can be purified by distillation or recrystallization.

-

-

Expected Yield: The yield for this reaction can vary but is typically in the range of 50-70%.

Stage 2: Diamination of 2,6-Dichloro-3-fluoropyridine

With the key intermediate in hand, the next and final stage is the introduction of the two amino groups at the 2- and 6-positions. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring is inherently electron-deficient, and this electron deficiency is further enhanced by the presence of the electronegative fluorine and chlorine atoms. This makes the carbon atoms at the 2- and 6-positions highly susceptible to attack by nucleophiles.[2] The SNAr reaction on halopyridines typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Rationale for Regioselectivity: The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most activated towards nucleophilic attack. In 2,6-dichloro-3-fluoropyridine, both the C2 and C6 positions are activated. The incoming nucleophile (ammonia or an amine) will displace the chloride ions, which are good leaving groups. The fluorine at the 3-position, while electron-withdrawing, is a poorer leaving group compared to chlorine in nucleophilic aromatic substitution on five-membered rings and is generally not displaced under these conditions.

Caption: Mechanism of the double amination of 2,6-dichloro-3-fluoropyridine.

Experimental Protocol: Synthesis of 3-Fluoropyridine-2,6-diamine

-

Materials:

-

2,6-Dichloro-3-fluoropyridine

-

Ammonia source (e.g., aqueous ammonia, ammonia in methanol, or liquid ammonia)

-

A suitable solvent (e.g., ethanol, methanol, or dioxane)

-

A sealed reaction vessel (e.g., a pressure vessel or a sealed tube) if using a volatile ammonia source.

-

-

Procedure:

-

In a pressure vessel, dissolve 2,6-dichloro-3-fluoropyridine in a suitable solvent such as ethanol.

-

Add an excess of the ammonia source (e.g., a concentrated solution of ammonia in methanol or aqueous ammonia).

-

Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction time can vary from several hours to overnight. Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate pressure-rated equipment.

-

After the reaction is complete, cool the vessel to room temperature before carefully opening it.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.

-

-

Expected Yield: The yield for the diamination step is generally good, often exceeding 80%.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 3-Amino-2,6-dichloropyridine | 2,6-Dichloro-3-fluoropyridine | NaNO₂, HBF₄ | 50-70% |

| 2 | 2,6-Dichloro-3-fluoropyridine | 3-Fluoropyridine-2,6-diamine | Ammonia | >80% |

Alternative Synthetic Strategies and Starting Materials

While the pathway described above is the most common, other strategies for the synthesis of 3-fluoropyridine-2,6-diamine can be considered, although they may present greater challenges in terms of regioselectivity and availability of starting materials.

Direct Fluorination of 2,6-Diaminopyridine

The direct C-H fluorination of an existing 2,6-diaminopyridine scaffold is an attractive, atom-economical approach. However, achieving regioselectivity at the 3-position of the pyridine ring can be challenging. Electrophilic fluorinating agents would likely react with the more nucleophilic amino groups, and radical fluorination methods may lack the desired positional control.

Ring Construction from Acyclic Precursors

Another theoretical approach involves the construction of the 3-fluoropyridine-2,6-diamine ring from acyclic, fluorinated starting materials. For instance, a patent describes the synthesis of pyridine-2,6-diamines from 3-hydroxy pentane 1,5-dinitrile.[5] A fluorinated analogue of this dinitrile could potentially be used in a similar cyclization reaction to generate the desired product. However, the synthesis of such a fluorinated acyclic precursor may be complex and this route is not well-documented in the literature for this specific target molecule.

Safety and Handling Considerations

-

Balz-Schiemann Reaction: Diazonium salts, especially when dry, are potentially explosive and should be handled with extreme care. The reaction should be carried out behind a safety shield, and the diazonium salt should not be scraped or subjected to shock. The thermal decomposition step should be performed with gentle and controlled heating.

-

Amination Reaction: The use of ammonia and heating in a sealed vessel requires a properly functioning pressure vessel and adherence to all safety protocols for high-pressure reactions. The reaction should be conducted in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed at all times.

Conclusion

The synthesis of 3-fluoropyridine-2,6-diamine is most reliably and efficiently achieved through a two-stage process starting from 3-amino-2,6-dichloropyridine. The key steps involve a Balz-Schiemann reaction to introduce the fluorine atom, yielding the intermediate 2,6-dichloro-3-fluoropyridine, followed by a double nucleophilic aromatic substitution with ammonia to install the two amino groups. This well-established route offers excellent control over regiochemistry and generally provides good to high yields. While alternative strategies exist in principle, they are often hampered by challenges in selectivity or the availability of starting materials. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis of this important medicinal chemistry building block.

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

US Patent 5,939,553 A, "Process for preparing pyridine-2,6-diamines," issued August 17, 1999.[5]

- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.

- Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from a relevant chemical education resource.[2]

- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Retrieved from a relevant journal article.[6]

-

US Patent 5,939,553 A, "Process for preparing pyridine-2,6-diamines," issued August 17, 1999.[5]

-

KR Patent 20100051689 A, "Process for the synthesis of diaminopyridine and related compounds," issued May 18, 2010.[7]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133.[8]

-

CN Patent 106397310 A, "3-fluoropyridine preparation method high in yield and content," issued February 15, 2017.[9]

-

EP Patent 0192287 A2, "Process for the preparation of fluorinated pyridines," issued August 27, 1986.[10]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). Retrieved from ResearchGate.[8]

-

Balz Schiemann Reaction Mechanism. (n.d.). Retrieved from a chemical education website.[3]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules, 26(4), 1143.[1]

-

16.6 Nucleophilic Aromatic Substitution. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation.[4]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Spectroscopic Guide to 3-Fluoropyridine-2,6-diamine: Predictive Analysis and Characterization Protocols

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 3-Fluoropyridine-2,6-diamine, a key heterocyclic building block for pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive spectroscopic profile. We present detailed methodologies and expected outcomes for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This guide is intended to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound with confidence, providing both the theoretical underpinnings and practical protocols necessary for laboratory application.

Introduction: The Analytical Imperative

3-Fluoropyridine-2,6-diamine is a substituted pyridine ring possessing a unique electronic profile. The two electron-donating amino groups at the C2 and C6 positions strongly activate the ring, while the electronegative fluorine atom at the C3 position serves as a key modulator of reactivity and physicochemical properties. This substitution pattern makes it a valuable intermediate in the synthesis of novel bioactive molecules and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide the essential "fingerprint" of a molecule. However, for novel or less-common compounds like 3-Fluoropyridine-2,6-diamine, a consolidated reference dataset is often unavailable. This guide bridges that gap by providing a robust, predictive analysis grounded in empirical data from structurally related compounds and first principles of chemical spectroscopy. The insights herein are designed to be a self-validating system, explaining the causality behind expected spectral features and providing researchers with the tools to confirm them experimentally.

Mass Spectrometry (MS): Elucidating Molecular Integrity and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural stability of a compound. For a polar, nitrogen-containing molecule like 3-Fluoropyridine-2,6-diamine, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrum

The molecular formula of 3-Fluoropyridine-2,6-diamine is C₅H₆FN₃.

-

Molecular Weight (Average): 127.12 g/mol

-

Monoisotopic Mass: 127.05456 Da

In positive-ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

Table 1: Predicted ESI-MS Data for 3-Fluoropyridine-2,6-diamine

| Predicted Ion | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₅H₇FN₃]⁺ | 128.0624 | The primary molecular ion peak expected in positive-ion ESI-MS. |

| Fragment 1 | [C₅H₄FN₂]⁺ | 111.0359 | Corresponds to the loss of ammonia (NH₃; 17.0265 Da) from the protonated molecular ion. |

| Fragment 2 | [C₄H₄N₃]⁺ | 94.0405 | Corresponds to the loss of a fluoromethylidyne radical (CF; 31.0035 Da), a common fragmentation pathway for fluorinated aromatics.[1] |

| Fragment 3 | [C₄H₄FN]⁺ | 85.0301 | Corresponds to the loss of cyanamide (CH₂N₂; 42.0218 Da), indicating ring fragmentation. |

The fragmentation cascade is initiated by the ionization of a lone pair of electrons, typically on a nitrogen atom. Subsequent cleavage is dictated by bond strengths and the stability of the resulting fragments. The pyridine ring's stability suggests that initial fragmentation will involve the substituent groups.[1][2][3]

Experimental Protocol: ESI-MS Analysis

This protocol outlines a standard procedure for obtaining a high-resolution mass spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-Fluoropyridine-2,6-diamine.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[4]

-

Perform a serial dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the solvent (typically methanol/water 1:1 with 0.1% formic acid to aid protonation) to achieve a final concentration of ~10 µg/mL.[4][5]

-

Ensure the final solution is clear and free of particulates. Filter if necessary.

-

-

Instrument Setup (Direct Infusion):

-

Set the mass spectrometer to positive ion ESI mode.

-

Calibrate the instrument using the manufacturer's recommended calibration solution.

-

Set the mass range to scan from m/z 50 to 500.

-

Typical source parameters: Capillary voltage ~3.5 kV, cone voltage ~20 V, desolvation gas flow ~600 L/hr, desolvation temperature ~350 °C. These must be optimized for the specific instrument.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

-

Acquire a blank spectrum using only the solvent to identify background peaks.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis of 3-Fluoropyridine-2,6-diamine.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6][7]

Predicted IR Spectrum

The IR spectrum of 3-Fluoropyridine-2,6-diamine will be dominated by absorptions from the N-H bonds of the primary amines, the C-F bond, and vibrations from the aromatic ring.

Table 2: Predicted IR Absorption Bands for 3-Fluoropyridine-2,6-diamine

| Wavenumber (cm⁻¹) | Predicted Intensity | Bond Vibration | Functional Group / Notes |

| 3450 - 3380 | Medium | N-H Asymmetric Stretch | Characteristic of a primary aromatic amine. Two distinct bands are expected for the N-H stretches.[8][9] |

| 3360 - 3300 | Medium | N-H Symmetric Stretch | The second of the two primary amine stretching bands.[8][10] |

| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring. |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | A strong, characteristic absorption for primary amines.[9][11] |

| 1620 - 1550 | Medium - Strong | C=C & C=N Ring Stretch | Multiple bands are expected from the pyridine ring skeleton vibrations. |

| 1340 - 1250 | Strong | Aromatic C-N Stretch | Strong absorption due to the polarity of the C-N bond in an aromatic amine.[9] |

| 1280 - 1180 | Very Strong | C-F Stretch | The C-F stretch in fluoroaromatic compounds gives rise to a very strong and characteristic absorption band.[12][13] |

| 900 - 675 | Medium - Strong | Aromatic C-H Out-of-Plane Bend | The position of these bands can give information about the substitution pattern on the ring. |

Experimental Protocol: ATR-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using a standard ATR accessory.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 3-Fluoropyridine-2,6-diamine powder directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[6]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Cleanup:

-

Release the press arm and remove the bulk of the sample.

-

Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Workflow for Infrared Spectroscopy Analysis

Caption: Workflow for ATR-IR analysis of 3-Fluoropyridine-2,6-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their electronic environment. A combination of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous characterization of 3-Fluoropyridine-2,6-diamine.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons (at C4 and C5) and four amine protons. The amino groups are powerful electron-donating groups, which will shield the ring protons, shifting them upfield relative to pyridine itself. The fluorine atom is electron-withdrawing and will deshield adjacent nuclei.

-

Amine Protons (-NH₂): Expected to appear as a broad singlet around 4.5 - 5.5 ppm . The chemical shift can be highly variable depending on solvent, concentration, and temperature.

-

Aromatic Protons (H4, H5):

-

H5: This proton is ortho to an amino group and meta to the fluorine. It is expected to appear further upfield. Predicted shift: ~6.0 - 6.4 ppm . It will be a doublet of doublets, coupled to H4 (³J_HH ≈ 8-9 Hz) and the fluorine (³J_HF ≈ 6-8 Hz).

-

H4: This proton is between the fluorine and an amino group. It is expected to be further downfield. Predicted shift: ~7.0 - 7.4 ppm . It will also be a doublet of doublets, coupled to H5 (³J_HH ≈ 8-9 Hz) and the fluorine (⁴J_HF ≈ 2-4 Hz).

-

Predicted ¹³C NMR Spectrum

The spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the substituents. The most prominent feature will be the large splitting of carbon signals due to coupling with the ¹⁹F nucleus.

-

C3 (bearing F): Expected to be significantly deshielded by the directly attached fluorine and appear around 150 - 160 ppm . It will exhibit a very large one-bond C-F coupling constant (¹J_CF ≈ 220-250 Hz ), appearing as a large doublet.[14][15]

-

C2 & C6 (bearing NH₂): These carbons are shielded by the nitrogen but deshielded by being adjacent to the ring nitrogen. C2 will also be influenced by the adjacent fluorine. Predicted shifts: ~145 - 155 ppm . C2 will show a two-bond coupling to fluorine (²J_CF ≈ 15-25 Hz ). C6 will show a four-bond coupling (⁴J_CF ≈ 1-3 Hz ).

-

C4: This carbon is deshielded by the ring nitrogen and the fluorine atom. Predicted shift: ~125 - 135 ppm . It will show a two-bond coupling to fluorine (²J_CF ≈ 20-30 Hz ).

-

C5: This carbon is strongly shielded by two ortho/para amino groups. Predicted shift: ~95 - 105 ppm . It will show a three-bond coupling to fluorine (³J_CF ≈ 2-5 Hz ).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

-

Chemical Shift: For a fluorine on a pyridine ring, the chemical shift is expected in the range of -120 to -140 ppm (relative to CFCl₃).[16][17]

-

Multiplicity: The ¹⁹F signal will be coupled to the neighboring protons. It will be split by H5 (³J_FH ≈ 6-8 Hz) and H4 (⁴J_FH ≈ 2-4 Hz). This will likely result in a doublet of doublets.

Table 3: Summary of Predicted NMR Data for 3-Fluoropyridine-2,6-diamine (in DMSO-d₆)

| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| ¹H | H4 | 7.0 - 7.4 | dd | ³J_HH ≈ 8-9; ⁴J_HF ≈ 2-4 |

| H5 | 6.0 - 6.4 | dd | ³J_HH ≈ 8-9; ³J_HF ≈ 6-8 | |

| -NH₂ | 4.5 - 5.5 | br s | - | |

| ¹³C | C2 | 145 - 155 | d | ²J_CF ≈ 15-25 |

| C3 | 150 - 160 | d | ¹J_CF ≈ 220-250 | |

| C4 | 125 - 135 | d | ²J_CF ≈ 20-30 | |

| C5 | 95 - 105 | d | ³J_CF ≈ 2-5 | |

| C6 | 145 - 155 | d | ⁴J_CF ≈ 1-3 | |

| ¹⁹F | F3 | -120 to -140 | dd | ³J_FH ≈ 6-8; ⁴J_FH ≈ 2-4 |

dd = doublet of doublets, br s = broad singlet, d = doublet

Experimental Protocol: 1D NMR Acquisition

This protocol outlines a standard procedure for acquiring ¹H, ¹³C, and ¹⁹F spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-Fluoropyridine-2,6-diamine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Set acquisition parameters: spectral width ~12 ppm, acquisition time ~2-3 s, relaxation delay (d1) ~2 s.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse program.

-

Set acquisition parameters: spectral width ~220 ppm, relaxation delay (d1) ~2 s.

-

Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

-

Process and reference the spectrum.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

A standard one-pulse experiment is typically sufficient. Proton decoupling may be used to simplify the spectrum if desired, though the proton-coupled spectrum provides valuable coupling information.

-

Set acquisition parameters: spectral width ~200 ppm, centered around the expected chemical shift.

-

Acquire 16-64 scans.

-

Process the spectrum. Referencing is typically done externally using a known standard.

-

Workflow for NMR Spectroscopy Analysis

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Fluoropyridine-2,6-diamine in Organic Solvents

Abstract

3-Fluoropyridine-2,6-diamine is a heterocyclic building block of significant interest in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this scaffold highly valuable.[2] However, its successful application in synthesis, purification, formulation, and screening is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for assessing the solubility of 3-Fluoropyridine-2,6-diamine in common organic solvents, designed for researchers, chemists, and drug development professionals.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For 3-Fluoropyridine-2,6-diamine, the key structural features dictate its interactions with various solvents. The fundamental principle of "like dissolves like" posits that substances with similar intermolecular forces are more likely to be miscible.[3][4][5]

Table 1: Physicochemical Properties of 3-Fluoropyridine-2,6-diamine

| Property | Value / Description | Rationale & Impact on Solubility |

| CAS Number | 960138-28-7[1] | Unique identifier for substance registration. |

| Molecular Formula | C₅H₆FN₃[1] | Indicates the elemental composition. |

| Molecular Weight | 127.12 g/mol [1] | A relatively low molecular weight generally favors solubility. |

| Boiling Point | 270.2 ± 35.0 °C at 760 mmHg[1] | Suggests strong intermolecular forces in the solid state that must be overcome. |

| Predicted Polarity | High | The molecule possesses a polar pyridine ring, two highly polar amino (-NH₂) groups, and an electronegative fluorine atom. This asymmetry and the presence of strong dipoles result in a high overall molecular polarity. |

| Hydrogen Bonding | High Capacity (Donor & Acceptor) | The two primary amine groups provide four N-H bonds, acting as strong hydrogen bond donors. The lone pairs on the three nitrogen atoms and the fluorine atom act as hydrogen bond acceptors. This extensive H-bonding capability is a primary driver of its solubility in protic and polar aprotic solvents.[6] |

The molecular structure is the primary determinant of its solubility behavior. The pyridine core, combined with two amine substituents and a fluorine atom, creates a highly polar molecule with significant hydrogen bonding potential. We can therefore predict that solvents capable of engaging in these interactions will be most effective.

Caption: Logical relationship based on the "like dissolves like" principle.

Theoretical Frameworks for Solubility Prediction

While empirical testing is definitive, theoretical models provide a powerful predictive framework to streamline solvent selection, saving time and resources.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The principle is that substances with similar HSP values are likely to be miscible.[8] The distance (Ra) between the HSP coordinates of two substances in "Hansen space" predicts compatibility.

While the specific HSP values for 3-Fluoropyridine-2,6-diamine have not been published, we can infer them from its structure to be high in δP and δH. A good solvent for this compound would have similarly high polar and hydrogen-bonding parameters.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| DMSO | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data compiled from various sources for illustrative purposes)[9] |

Based on this data, solvents like Methanol, Ethanol, DMSO, and DMF are predicted to be more effective than nonpolar solvents like Hexane or Toluene.

COSMO-RS (COnductor-like Screening Model for Real Solvents)

For a more rigorous prediction, COSMO-RS offers a quantum chemistry-based approach.[10] It calculates the chemical potential of a solute in a solvent by modeling the interactions of molecular surfaces.[11][12] This method can provide highly accurate quantitative solubility predictions and is considered a state-of-the-art tool in pharmaceutical development for solvent screening.[10][13][14] A COSMO-RS simulation for 3-Fluoropyridine-2,6-diamine would yield a ranked list of solvents, which is invaluable in early-stage process development.

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical measurement. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid.[3]

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation solubility of 3-Fluoropyridine-2,6-diamine in a selected organic solvent at a controlled temperature.

Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.

Materials:

-

3-Fluoropyridine-2,6-diamine (solid)

-

Selected organic solvent (e.g., Methanol, Acetonitrile, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other analytical instrument)

Methodology:

-

Preparation: Add an excess amount of solid 3-Fluoropyridine-2,6-diamine to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed. Record the mass accurately.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24-72 hours. The extended time is to ensure equilibrium is fully reached.

-

Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particulates.

-

Causality Note: This step is crucial. Any suspended microcrystals in the sample will artificially inflate the measured concentration.

-

-

Dilution: Accurately dilute the filtered sample with the mobile phase (for HPLC) or the pure solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a pre-established calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Experimental workflow for the Shake-Flask solubility method.

Predicted Solubility Profile

Based on the compound's highly polar and hydrogen-bonding nature, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent screening. A close analog, 2,6-Diamino-3,5-difluoropyridine, is reported to be soluble in polar organic solvents like DMSO and DMF, with limited water solubility, which strongly supports these predictions.[15]

Table 3: Predicted Qualitative Solubility of 3-Fluoropyridine-2,6-diamine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donating and accepting capabilities match the solute's properties. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments and H-bond accepting ability can effectively solvate the polar solute. DMSO and DMF are expected to be excellent solvents. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity but weaker H-bonding interactions compared to protic or other aprotic solvents. |

| Halogenated | Dichloromethane (DCM) | Low | Moderate polarity but lacks strong hydrogen bonding capacity. |

| Aromatic | Toluene | Insoluble | Nonpolar nature and inability to form hydrogen bonds result in a significant mismatch of intermolecular forces. |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar, unable to overcome the strong solute-solute interactions in the crystal lattice. |

Conclusion for the Practicing Scientist

The solubility of 3-Fluoropyridine-2,6-diamine is dominated by its high polarity and extensive hydrogen bonding capabilities.

-

Solvent Selection: Researchers should prioritize polar solvents. For synthetic reactions, polar aprotic solvents like DMSO and DMF are excellent starting points. For purification via crystallization, a solvent system comprising a good solvent (e.g., Methanol) and an anti-solvent (e.g., water or a less polar solvent) may be effective.

-

Theoretical Screening: Employing Hansen Solubility Parameters can provide a rapid, effective first-pass screening of potential solvents before committing to lab work. For projects where solubility is a critical-to-quality attribute, investing in a COSMO-RS simulation is highly recommended.

-

Experimental Rigor: When measuring solubility, adherence to a validated protocol like the shake-flask method is essential for generating reliable and reproducible data. Key controls include ensuring equilibrium is reached and meticulous removal of all solid matter before analysis.

A systematic approach combining theoretical prediction with precise experimental validation will enable the efficient and successful application of 3-Fluoropyridine-2,6-diamine in research and development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Engineering, Cairo University.

- 3-Fluoropyridine-2,6-diamine. (n.d.). MySkinRecipes.

- Material Safety Data Sheet of 3,5-Difluoropyridine-2,6-diamine. (n.d.). AbMole BioScience.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- SAFETY DATA SHEET - 3-Fluoropyridine. (2013). Fisher Scientific.

- SAFETY DATA SHEET - 2,3-Diamino-6-chloropyridine. (2024). Sigma-Aldrich.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

- Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (n.d.). PubMed.

- SAFETY DATA SHEET - 2,6-Diaminopyridine. (2010). Fisher Scientific.

- Hansen solubility parameter. (n.d.). Wikipedia.

- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI.

- New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. (n.d.). ResearchGate.

- 2,6-Diamino-3,5-difluoropyridine. (n.d.). Pipzine Chemicals.

- Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. (n.d.). AIChE Proceedings.

- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). Kinam Park.

- Hansen Solubility Parameters. (n.d.). hansen-solubility.com.

- What are the properties and applications of 3-Fluoropyridine? (n.d.). Guidechem.

- 3-Fluoropyridine-2,6-diamine. (n.d.). Sigma-Aldrich.

- Disperse Orange 11. (n.d.). Solubility of Things.

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Autech Industry Co., Limited.

Sources

- 1. 3-Fluoropyridine-2,6-diamine [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 13. approcess.com [approcess.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,6-Diamino-3,5-difluoropyridine | Properties, Applications, Safety Data, Supplier China [pipzine-chem.com]

Fluorinated Diamino Pyridines: A Privileged Scaffold in Modern Drug Discovery

An in-depth technical guide by a Senior Application Scientist.

Executive Summary